molecular formula C23H32N2O3 B12672175 Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-42-5

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Katalognummer: B12672175
CAS-Nummer: 112270-42-5
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: IHJKZKKDGUUCCM-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Isoxazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles typically yields oxazoles, while reduction can produce amines .

Wirkmechanismus

The mechanism of action of isoxazole derivatives varies depending on their specific structure and application. Generally, these compounds interact with biological targets such as enzymes, receptors, and nucleic acids. For example, some isoxazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Others may bind to DNA or RNA, interfering with replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Isoxazole derivatives are unique due to their versatile chemical reactivity and wide range of biological activities. The presence of both nitrogen and oxygen atoms in the ring structure allows for diverse interactions with biological targets, making them valuable in medicinal chemistry and other fields .

Eigenschaften

CAS-Nummer

112270-42-5

Molekularformel

C23H32N2O3

Molekulargewicht

384.5 g/mol

IUPAC-Name

3-methyl-5-[7-[4-[(4R)-4-propyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole

InChI

InChI=1S/C23H32N2O3/c1-3-9-20-17-27-23(24-20)19-11-13-21(14-12-19)26-15-8-6-4-5-7-10-22-16-18(2)25-28-22/h11-14,16,20H,3-10,15,17H2,1-2H3/t20-/m1/s1

InChI-Schlüssel

IHJKZKKDGUUCCM-HXUWFJFHSA-N

Isomerische SMILES

CCC[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Kanonische SMILES

CCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.